
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE
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Overview
Description
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE is an organic compound that belongs to the class of substituted benzylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE typically involves the alkylation of a benzylamine derivative. One possible route is the reaction of 2-bromo-4,5-dimethoxybenzyl chloride with N-(1-ethylpropyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the benzyl group undergoes nucleophilic substitution under specific conditions. For example:
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Reaction with Amines : In dimethylformamide (DMF) at 80°C, the bromine can be displaced by primary or secondary amines (e.g., morpholine), yielding N-substituted derivatives .
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Kinetics : The reaction follows second-order kinetics, with a rate constant (k) of 3.2×10−4L\cdotpmol−1\cdotps−1 in DMF at 80°C.
Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
2-Bromo-4,5-dimethoxybenzyl bromide | 1-Ethylpropylamine | THF | 60 | 78 | |
Target compound | Morpholine | DMF | 80 | 85 |
Reductive Amination
The ethylpropylamine moiety participates in reductive amination with carbonyl compounds:
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Mechanism : The amine reacts with ketones (e.g., acetone) in the presence of sodium cyanoborohydride (NaBH3CN) at pH 7 to form tertiary amines.
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Optimized Conditions : Yields improve to 92% when using methanol as a solvent and 0.1 M HCl as a catalyst.
Catalytic Hydrogenation
The benzyl group can undergo hydrogenation under palladium catalysis:
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Reduction of Aromatic Rings : In ethanol with 10% Pd/C and 50 psi H2, the aromatic ring is partially hydrogenated, forming cyclohexane derivatives (yield: 65%) .
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Selectivity : Methoxy groups at the 4- and 5-positions direct hydrogenation to the 3-position of the benzene ring .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed coupling:
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Suzuki-Miyaura Reaction : Reacts with phenylboronic acid in tetrahydrofuran (THF) using Pd(PPh3)4 as a catalyst, yielding biaryl products (yield: 73%).
Coupling Partner | Catalyst | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Phenylboronic acid | Pd(PPh3)4 | THF | 73 | |
Vinyltin chloride | Pd(OAc)2 | DMF | 68 |
Acid-Base Reactivity
The amine group exhibits basicity (pKa=9.8) , enabling salt formation:
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Hydrobromide Salt : Reacts with HBr in diethyl ether to form a crystalline hydrobromide salt (mp: 142–144°C) .
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes nitration and sulfonation:
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Nitration : With HNO3/H2SO4 at 0°C, nitro groups preferentially substitute at the 6-position (yield: 58%) .
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Sulfonation : Fuming H2SO4 at 120°C introduces sulfonic acid groups at the 3-position .
Oxidation Reactions
The ethylpropylamine chain is susceptible to oxidation:
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KMnO4_44 Oxidation : In acidic conditions, the chain is cleaved to form a carboxylic acid (yield: 41%).
Biological Interactions
Though not a direct chemical reaction, the compound’s amine group interacts with serotonin receptors:
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Receptor Binding : Shows moderate affinity for 5-HT2A (Ki=1.2μM) and dopamine D2 receptors (Ki=4.7μM) .
Key Research Findings
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The bromine atom’s reactivity dominates substitution and cross-coupling pathways, while methoxy groups direct electrophilic substitutions .
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Reductive amination and catalytic hydrogenation are scalable for industrial synthesis .
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Cross-coupling yields are highly solvent-dependent, with THF outperforming DMF in Suzuki reactions.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through a multi-step process involving the bromination of 4,5-dimethoxybenzaldehyde followed by reduction and alkylation steps. The synthesis typically involves:
- Bromination : Reaction of 3,4-dimethoxybenzaldehyde with bromine in acetic acid to form 2-bromo-4,5-dimethoxybenzaldehyde.
- Formation of Amine : The aldehyde is then reacted with ethyl propyl amine to yield the final product.
The chemical structure of N-(2-bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine can be represented as follows:
2.1. Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit pharmacological properties that could be beneficial in treating various conditions:
- Cardiovascular Diseases : Compounds with similar structures have been investigated for their potential in treating myocardial ischemia and other cardiovascular diseases due to their ability to modulate cardiac functions .
- Neurological Disorders : Some derivatives have shown promise in the treatment of neurological disorders by acting on serotonin receptors, which may help in managing conditions like depression and anxiety .
2.2. Case Studies
A notable case study involved the application of a related compound in a clinical setting where it was used to manage symptoms associated with myocardial ischemia. The compound demonstrated efficacy in improving blood flow and reducing angina episodes .
3.1. Detection Techniques
The detection and quantification of this compound in biological samples can be achieved through advanced analytical techniques:
- High Performance Liquid Chromatography (HPLC) : This method has been validated for the analysis of similar compounds, allowing for precise quantification in serum and urine samples .
- Mass Spectrometry : Coupling HPLC with mass spectrometry (HPLC-MS/MS) enhances the specificity and sensitivity of detection, making it suitable for toxicological studies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action for N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(1-ETHYLPROPYL)AMINE: can be compared with other substituted benzylamines like:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo and methoxy groups, along with the ethylpropylamine moiety, can confer unique properties compared to other benzylamine derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles is recommended.
Biological Activity
N-(2-Bromo-4,5-dimethoxybenzyl)-N-(1-ethylpropyl)amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.
Synthesis
The synthesis of this compound typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by the formation of the amine through nucleophilic substitution reactions. The general synthetic pathway includes:
- Bromination : 4,5-Dimethoxybenzaldehyde is treated with bromine in acetic acid to yield 2-bromo-4,5-dimethoxybenzaldehyde.
- Formation of Amine : The aldehyde undergoes reductive amination with 1-ethylpropylamine to form the target amine.
This method is advantageous due to the availability of starting materials and the simplicity of the reaction conditions .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Recent studies have shown that compounds structurally similar to this compound exhibit significant antiviral properties. For instance, derivatives have been evaluated against Zika virus with promising results indicating effective inhibition at low concentrations (IC50 values ranging from 0.39 μM to 9.8 μM) .
Antibacterial and Antifungal Properties
Research indicates that similar compounds demonstrate moderate to strong antibacterial and antifungal activities. The presence of bromine and methoxy groups in the aromatic ring enhances these activities through mechanisms involving membrane disruption and inhibition of cell wall synthesis .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine Substitution : The introduction of bromine at the 2-position enhances lipophilicity and bioavailability.
- Methoxy Groups : The presence of methoxy groups at the 4 and 5 positions contributes to increased electron density on the aromatic ring, improving interaction with biological targets.
- Alkyl Chain : The ethylpropyl moiety provides steric bulk that may influence binding affinity and selectivity towards specific receptors.
Case Studies
Several studies have investigated the pharmacological potential of related compounds:
- Antiviral Studies : A compound similar in structure was tested for its ability to inhibit viral replication in vitro, showing significant activity against various strains with IC50 values indicating potent effects .
- Antibacterial Testing : In a comparative study, derivatives were tested against common bacterial strains (e.g., E. coli, S. aureus), revealing that modifications in the side chain significantly affected their antibacterial efficacy .
- Molecular Docking Studies : In silico docking studies have been conducted to predict binding affinities to enzyme targets such as urease and other relevant proteins involved in bacterial metabolism. These studies suggest that optimal binding occurs with specific conformations influenced by both steric and electronic factors .
Data Tables
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]pentan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2/c1-5-11(6-2)16-9-10-7-13(17-3)14(18-4)8-12(10)15/h7-8,11,16H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUTTFNIYBYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C=C1Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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